2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit endothelial lipase (EL) activity, which is implicated in high-density lipoprotein (HDL) metabolism and atherosclerotic plaque development . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic state of the cell . Additionally, its interaction with specific signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of endothelial lipase (EL) can result in increased HDL levels, which is beneficial for cardiovascular health . Furthermore, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for its use in research .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as improved lipid metabolism. At higher doses, it can cause toxic or adverse effects, including potential damage to organs and tissues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism. For example, its inhibition of endothelial lipase (EL) affects the breakdown of HDL, thereby influencing the levels of circulating lipids . These interactions can lead to changes in metabolic flux and metabolite levels, which are important for understanding the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of the compound is crucial for its activity and function, as it determines the specific cellular processes that are affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid core. One common method is the direct fluorination of 5-methyl-4-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the same aromatic ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQXARTJIZTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231685 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323955-61-8 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323955-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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